molecular formula C7H6IN3O B8742453 (6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol

(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol

Cat. No. B8742453
M. Wt: 275.05 g/mol
InChI Key: QCSAKZBOQUMEND-UHFFFAOYSA-N
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Description

(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol is a useful research compound. Its molecular formula is C7H6IN3O and its molecular weight is 275.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

(6-iodoimidazo[1,2-b]pyridazin-2-yl)methanol

InChI

InChI=1S/C7H6IN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-3,12H,4H2

InChI Key

QCSAKZBOQUMEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-6-iodopyridazine (2.0 g, 9.0 mmol) in ethanol (40 mL) was added 3-chloro-2-oxopropyl acetate (2.73 g, 18.1 mmol), and the mixture was heated under reflux for 24 hr. After cooling the mixture to room temperature, saturated aqueous sodium hydrogencarbonate solution was added to the mixture, and the mixture was extracted with ethyl acetate/tetrahydrofuran. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and filtrated. The solvent was evaporated under reduced pressure, and the residue was collected by filtration and washed with ethyl acetate/hexane to give the title compound (498 mg, 20%) as a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

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